molecular formula C14H14N2O3 B5914414 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone

3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone

Cat. No. B5914414
M. Wt: 258.27 g/mol
InChI Key: HWLNXVGNPWRCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone, also known as 3-AP, is a small molecule inhibitor that has been identified as a promising anticancer agent. It was first synthesized in 1997 by researchers at the University of Alabama and has since been the focus of numerous scientific studies.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone prevents cancer cells from dividing and proliferating. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, it has been shown to cause DNA damage in cancer cells, which can lead to mutations and the development of drug resistance. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce oxidative stress, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is its ability to enhance the efficacy of other chemotherapy agents. This makes it a promising candidate for combination therapy. However, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to have limited efficacy in certain types of cancer, such as melanoma and leukemia. In addition, the synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is complex and expensive, which may limit its availability for research purposes.

Future Directions

Future research on 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone should focus on identifying biomarkers that can predict its efficacy in different types of cancer. In addition, new synthesis methods should be developed to make 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone more widely available for research purposes. Finally, the potential of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone for combination therapy with other chemotherapy agents should be further explored.

Synthesis Methods

The synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves a multistep process that starts with the reaction of 2-pyridinylmethylamine with acetylacetone to form a pyridinone intermediate. This intermediate is then reacted with methyl iodide to form 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridinone. Finally, the addition of pyridine-3-carboxaldehyde and sodium borohydride produces 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone.

Scientific Research Applications

3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to enhance the efficacy of other chemotherapy agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-6-12(18)13(10(2)17)14(19)16(9)8-11-4-3-5-15-7-11/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNXVGNPWRCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one

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